methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBZPMNLHYWZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=NN2)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolopyridines.
Scientific Research Applications
Biological Applications
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate exhibits a range of biological activities that make it a candidate for therapeutic applications:
Cancer Therapy
- PD-1/PD-L1 Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. A derivative showed an IC50 value of 9.6 nM, indicating potent activity against this pathway .
- Mechanism of Action : The compound's structure allows for effective binding to the PD-L1 dimer, promoting immune response against tumors .
Antimicrobial Activity
- Preliminary studies suggest that pyrazolo[4,3-b]pyridines can exhibit antimicrobial properties against various pathogens. The mechanism is thought to involve interference with bacterial DNA synthesis .
Neuroprotective Effects
- Research indicates potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways. This could have implications for treating neurodegenerative diseases .
Case Study 1: PD-1/PD-L1 Interaction Inhibitors
A series of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and tested for their inhibitory effects on the PD-1/PD-L1 pathway. The most promising compound (D38) demonstrated significant inhibition with an EC50 value of 1.61 μM in cellular assays . The structure-activity relationship (SAR) analysis revealed key modifications that enhanced binding affinity.
| Compound | IC50 (nM) | Notes |
|---|---|---|
| D38 | 9.6 | Most potent inhibitor identified |
| D1 | 30.6 | Moderate activity |
| D2 | 525 | Lower efficacy |
Case Study 2: Antimicrobial Testing
In vitro testing of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine derivatives against E. coli and S. aureus showed promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, suggesting potential as antimicrobial agents .
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to a decrease in the proliferation of cancer cells or the inhibition of microbial growth. The compound can also interact with various signaling pathways, affecting cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Methyl 1H-Pyrazolo[4,3-b]Pyridine-5-Carboxylate (QM-7727)
- Substituents : Methyl ester at position 5.
- Molecular Formula : C₈H₇N₃O₂.
- Molecular Weight : 177.16 g/mol.
- Key Differences : The ester group at position 5 alters electronic distribution and steric interactions compared to the 6-carboxylate isomer. This positional shift reduces synthetic accessibility (purity: 98% vs. 95% for the 6-carboxylate) .
Methyl 1H-Pyrazolo[4,3-b]Pyridine-7-Carboxylate (QM-8123)
- Substituents : Methyl ester at position 7.
- Molecular Formula : C₈H₇N₃O₂.
- Molecular Weight : 177.16 g/mol.
Ester Group Modifications
Ethyl 1H-Pyrazolo[4,3-b]Pyridine-6-Carboxylate
- Substituents : Ethyl ester at position 6.
- Molecular Formula : C₉H₉N₃O₂.
- Molecular Weight : 191.19 g/mol.
- Key Differences : The ethyl group increases lipophilicity compared to the methyl ester, reducing aqueous solubility. This derivative is used in prodrug strategies for sustained release .
Substituent Variations at Position 3
Methyl 3-(4-Methoxyphenyl)-2-Phenyl-2H-Pyrazolo[4,3-b]Pyridine-6-Carboxylate (5f)
- Substituents : 4-Methoxyphenyl at position 3, phenyl at position 2.
- Molecular Formula : C₂₂H₁₇N₃O₃.
- Molecular Weight : 371.39 g/mol.
- Key Differences : Bulky aromatic substituents at position 3 enhance π-π stacking interactions, making this derivative suitable for targeting hydrophobic enzyme pockets .
4-(Methoxycarbonyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-6-Carboxylic Acid
- Substituents : Methyl at position 3, carboxylic acid at position 6.
- Molecular Formula : C₁₀H₉N₃O₄.
- Molecular Weight : 235.20 g/mol.
Data Table: Key Properties of Selected Derivatives
Biological Activity
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound belonging to the pyrazolo[4,3-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 176.18 g/mol
- CAS Number : 1301214-72-1
Biological Activities
The biological activities of this compound have been investigated in various studies, primarily focusing on its role as an inhibitor in different biochemical pathways.
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit significant anticancer properties. For instance, a study highlighted that derivatives of pyrazolo[3,4-b]pyridine showed promising results against various cancer cell lines, including A172 and U87MG, with some compounds demonstrating micromolar antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 15y | A172 | 0.2 |
| 15y | U87MG | Micromolar |
| 15y | A375 | Micromolar |
| 15y | Panc0504 | Micromolar |
Antitubercular Activity
Recent studies have identified this compound derivatives as potential candidates against Mycobacterium tuberculosis. The in vitro activity was assessed using the microplate alamar blue assay (MABA), revealing that certain substitutions significantly enhanced antitubercular efficacy .
Structure-Activity Relationships (SAR)
The SAR analysis of pyrazolo[4,3-b]pyridines suggests that modifications at specific positions can dramatically influence biological activity. For example:
- Position C3 : The presence of a methyl group is prevalent among active compounds.
- Position C5 : The introduction of electron-withdrawing groups enhances potency against cancer cell lines.
Case Studies
- Inhibition of TBK1 : A derivative of pyrazolo[3,4-b]pyridine was shown to inhibit TBK1 with an IC50 value of 0.2 nM. This compound also effectively blocked downstream signaling pathways in immune cells .
- Anticancer Efficacy : A study synthesized a series of pyrazolo[3,4-b]pyridines and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that specific substitutions led to enhanced cytotoxicity .
Q & A
Advanced Research Question
- QSAR modeling : Quantitative structure-activity relationship (QSAR) analysis of analogs like 3-(4-bromophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can predict bioactivity and toxicity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
What analytical techniques validate the stability of this compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
